S-(Pyridin-2-ylthio)-L-homocysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(Pyridin-2-ylthio)-L-homocysteine is a compound that features a pyridine ring attached to a homocysteine molecule via a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(Pyridin-2-ylthio)-L-homocysteine typically involves the reaction of L-homocysteine with a pyridine derivative. One common method is the nucleophilic substitution reaction where the thiol group of L-homocysteine reacts with a halogenated pyridine compound under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
S-(Pyridin-2-ylthio)-L-homocysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfur-pyridine bond.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Decomposed products with broken sulfur-pyridine bonds.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
S-(Pyridin-2-ylthio)-L-homocysteine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating diseases related to sulfur metabolism.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of S-(Pyridin-2-ylthio)-L-homocysteine involves its interaction with biological molecules. The sulfur atom can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The pyridine ring can also interact with various receptors and enzymes, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-(Pyridin-2-yl) 4-nitrobenzo-thioate
- S-(Pyridin-2-yl) 4-methylbenzo-thioate
- S-(Pyridin-2-yl) 4-methoxybenzo-thioate
Uniqueness
S-(Pyridin-2-ylthio)-L-homocysteine is unique due to its combination of a pyridine ring and a homocysteine molecule, which imparts distinct chemical and biological properties. Its ability to interact with both thiol groups and pyridine receptors makes it a versatile compound in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C9H12N2O2S2 |
---|---|
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
(2S)-2-amino-4-(pyridin-2-yldisulfanyl)butanoic acid |
InChI |
InChI=1S/C9H12N2O2S2/c10-7(9(12)13)4-6-14-15-8-3-1-2-5-11-8/h1-3,5,7H,4,6,10H2,(H,12,13)/t7-/m0/s1 |
InChI-Schlüssel |
GTLHBJXBRTWZLG-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)SSCC[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC=NC(=C1)SSCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.